molecular formula C10H16ClN3O2 B13638233 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid

3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid

Katalognummer: B13638233
Molekulargewicht: 245.70 g/mol
InChI-Schlüssel: BHZWAPWJZLVHFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid is a complex organic compound with a unique structure that includes a pyrazole ring substituted with chlorine and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the methylamino and propanoic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid is unique due to its specific substitution pattern and functional groups. These structural features confer distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C10H16ClN3O2

Molekulargewicht

245.70 g/mol

IUPAC-Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid

InChI

InChI=1S/C10H16ClN3O2/c1-6-8(11)7(2)14(13-6)5-10(3,12-4)9(15)16/h12H,5H2,1-4H3,(H,15,16)

InChI-Schlüssel

BHZWAPWJZLVHFD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1CC(C)(C(=O)O)NC)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.